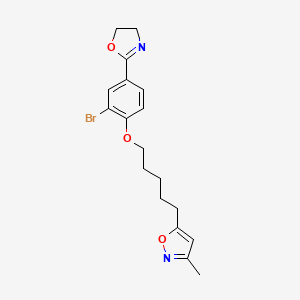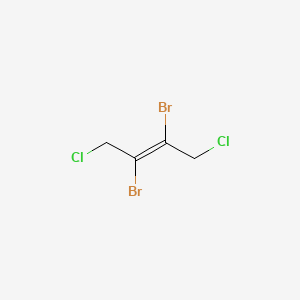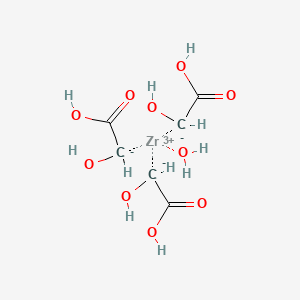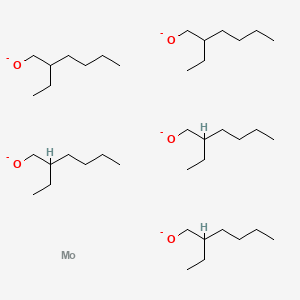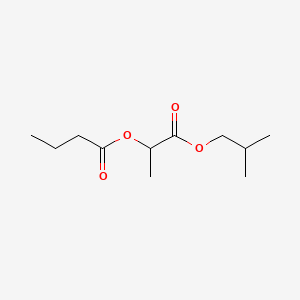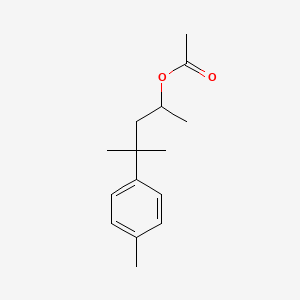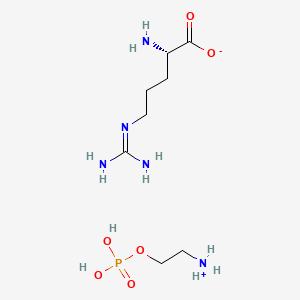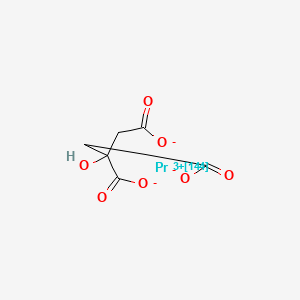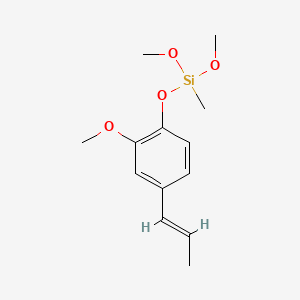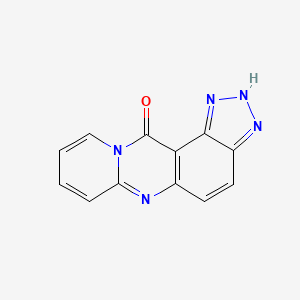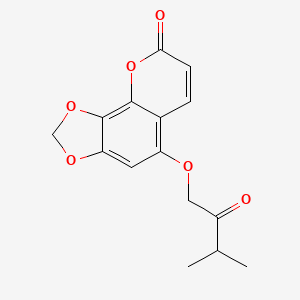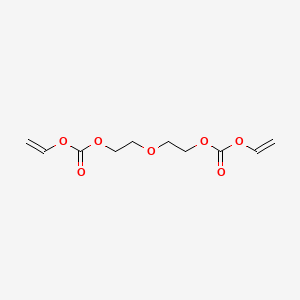
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is a chemical compound with the molecular formula C10H14O7 and a molecular weight of 246.215. It is known for its applications in various fields, including analytical chemistry and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate typically involves the reaction of diethenyl oxydi(ethane-2,1-diyl) biscarbonate with appropriate reagents under controlled conditions. The reaction conditions often include the use of acetonitrile, water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities in preparative separation and are suitable for pharmacokinetics applications .
Análisis De Reacciones Químicas
Types of Reactions: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate has several scientific research applications, including:
Analytical Chemistry: It is used in reverse-phase HPLC methods for the separation and analysis of various compounds.
Pharmacokinetics: The compound is suitable for pharmacokinetics studies due to its stability and reactivity.
Biological Research: It can be used in studies involving enzyme reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms.
Comparación Con Compuestos Similares
- Diethenyl oxydi(ethane-2,1-diyl) biscarbonate
- Carbonic acid, diethenyl oxydi-2,1-ethanediyl ester
Comparison: Vinyl 9-oxo-2,5,8,10-tetraoxadodec-11-enoate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications in analytical chemistry and pharmacokinetics .
Propiedades
Número CAS |
77753-71-0 |
|---|---|
Fórmula molecular |
C10H14O7 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
2-(2-ethenoxycarbonyloxyethoxy)ethyl ethenyl carbonate |
InChI |
InChI=1S/C10H14O7/c1-3-14-9(11)16-7-5-13-6-8-17-10(12)15-4-2/h3-4H,1-2,5-8H2 |
Clave InChI |
UQXAJSCITZRYBL-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)OCCOCCOC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


